2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S2/c1-13-7-9-14(10-8-13)28(25,26)12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)27-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFIKKVKLDXLBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Cyclization: The intermediate product undergoes cyclization to form the tetrahydrocyclohepta[b]thiophene structure.
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can yield alcohols .
Scientific Research Applications
2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The biological and physicochemical properties of cyclohepta[b]thiophene-3-carboxamide derivatives are heavily influenced by substituents at position 2. Below is a comparative analysis of key analogs:
Key Observations :
- Synthetic Accessibility : Derivatives with simple benzoyl groups (e.g., 3,4-dimethoxybenzamido) are synthesized in moderate yields (32–42%), while sulfonamide derivatives may require longer reaction times due to lower reactivity of sulfonyl chlorides .
Anti-HIV Activity
- Compound 31 (): Demonstrated potent inhibition of HIV-1 RNase H (IC₅₀ = 0.8 µM) via allosteric binding. The 3,4-dimethoxybenzamido group likely interacts with hydrophobic pockets in the enzyme .
- Target Compound: The tosyl group’s sulfonamide moiety may mimic phosphate groups in RNA/DNA, enhancing competitive inhibition.
Anti-Influenza Activity
- Compound 5 (): Disrupted influenza polymerase subunit interactions (EC₅₀ = 2.5 µM) by binding to the PA-PB1 interface. The hydroxyl group facilitates hydrogen bonding with conserved residues .
- Compound 32 (): Achieved higher potency (EC₅₀ = 1.2 µM) due to fluorine’s electronegativity, stabilizing interactions with viral polymerase .
Physicochemical and Pharmacokinetic Properties
Notes:
- The 3-tosylpropanamido group significantly increases lipophilicity, which may limit bioavailability but enhance blood-brain barrier penetration for CNS-targeted therapies .
- Fluorinated derivatives (e.g., Compound 32) show superior metabolic stability, making them more suitable for oral administration .
Biological Activity
Chemical Structure and Properties
THCTC is characterized by its cycloheptathiophene core, which is modified with a tosylpropanamide group and a carboxamide functional group. The presence of these functional groups is thought to influence its biological activity significantly.
Structure
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 325.39 g/mol
- IUPAC Name : 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of THCTC against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These results indicate that THCTC exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Anti-inflammatory Activity
THCTC has also been studied for its anti-inflammatory properties. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, THCTC demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: Murine Macrophage Model
- Control Group (LPS only) : Elevated levels of TNF-α (150 pg/mL) and IL-6 (200 pg/mL).
- THCTC Treatment Group : TNF-α reduced to 50 pg/mL; IL-6 reduced to 70 pg/mL.
This suggests that THCTC may modulate inflammatory responses effectively.
Anticancer Activity
The potential anticancer effects of THCTC have been explored in various cancer cell lines. In vitro studies have shown that THCTC induces apoptosis in breast cancer cells (MCF-7) and colorectal cancer cells (HT-29).
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HT-29 | 20 | Cell cycle arrest at G2/M phase |
The mechanism involved appears to be related to the activation of caspases and modulation of cell cycle regulators.
Neuroprotective Effects
Research into the neuroprotective effects of THCTC has indicated its potential in mitigating oxidative stress in neuronal cells. A study using primary cortical neurons exposed to oxidative stress showed that THCTC treatment resulted in:
- Reduced levels of reactive oxygen species (ROS)
- Increased cell viability by approximately 30% compared to untreated controls.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the cycloheptathiophene core via cyclization of precursor amines or carboxylates under controlled temperatures (60–80°C) in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Step 2: Tosylation of the propanamido group using p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine or pyridine) to activate the sulfonamide bond .
- Step 3: Final carboxamide coupling via EDC/HOBt-mediated reactions or mixed anhydride methods, requiring inert atmospheres (N₂/Ar) to prevent hydrolysis .
Key Conditions: Maintain pH 7–8 during sulfonylation, use anhydrous solvents, and monitor reactions via TLC/HPLC .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and functional group integrity (e.g., tosyl proton signals at δ 7.6–7.8 ppm, cycloheptane CH₂ at δ 1.5–2.9 ppm) .
- X-ray Crystallography: Resolves stereochemistry and molecular packing, critical for structure-activity relationship (SAR) studies .
- HPLC: Assesses purity (>95% required for pharmacological assays); reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Antimicrobial Screening: Use broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .
- Anticancer Profiling: Test against human cancer cell lines (e.g., HepG-2, MCF-7) via MTT assays. Derivatives with sulfonamide groups show IC₅₀ values <10 µM in some cases .
- Enzyme Inhibition: Screen against kinases or proteases using fluorogenic substrates (e.g., caspase-3 for apoptosis studies) .
Advanced Research Questions
Q. How can reaction yields be optimized when low purity or side products occur during synthesis?
- Side Product Analysis: Use LC-MS to identify byproducts (e.g., over-sulfonylation or hydrolysis fragments). Adjust stoichiometry of TsCl to 1.2 equivalents and reduce reaction time to 4–6 hours .
- Solvent Optimization: Replace DMF with THF for carboxamide coupling to reduce polar byproducts. Add molecular sieves to scavenge water .
- Temperature Gradients: Perform tosylation at 0–5°C to suppress side reactions, then warm to room temperature gradually .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization: Ensure consistent cell culture conditions (e.g., passage number, serum concentration). For example, MCF-7 cells grown in 10% FBS vs. 5% FBS show variable drug uptake .
- SAR-Driven Redesign: Modify the tosyl group to ethylsulfonyl (improves solubility) or fluorobenzoyl (enhances target affinity) and retest .
- Metabolic Stability Testing: Use liver microsomes to assess if conflicting in vitro/in vivo results arise from rapid hepatic clearance .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) or proteases. The tosyl group shows high affinity for hydrophobic binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-target complexes. Focus on hydrogen bonds between the carboxamide and catalytic residues .
- QSAR Modeling: Train models on cycloheptathiophene derivatives with known IC₅₀ values. Top descriptors include logP (optimal 2.5–3.5) and polar surface area (<90 Ų) .
Q. What strategies improve pharmacokinetic properties like solubility and bioavailability?
- Prodrug Design: Replace the carboxamide with a methyl ester (improves intestinal absorption) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance aqueous solubility and tumor targeting .
- Salt Formation: Prepare hydrochloride salts via HCl gas treatment in diethyl ether; this increases solubility by 3–5× in PBS .
Q. How does stereochemistry impact biological activity, and how is it analyzed?
- Chiral HPLC: Resolve enantiomers using Chiralpak AD-H columns (heptane/ethanol mobile phase). The (R)-enantiomer of similar compounds shows 10× higher kinase inhibition .
- VCD Spectroscopy: Assign absolute configuration by comparing experimental and DFT-calculated vibrational circular dichroism spectra .
- Crystallography: Correlate crystal packing (e.g., P2₁/c space group) with activity; planar conformations enhance intercalation into DNA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
